molecular formula C14H10N2O B15095154 Benzonitrile, 2-amino-4-benzoyl- CAS No. 98012-87-4

Benzonitrile, 2-amino-4-benzoyl-

Cat. No.: B15095154
CAS No.: 98012-87-4
M. Wt: 222.24 g/mol
InChI Key: FOOMDCHUURUGBR-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-4-benzoyl-: is an organic compound that features both an amino group and a benzoyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzaldehyde and Hydroxylamine Hydrochloride: One of the most advantageous methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride.

    Using Ionic Liquids: A green synthesis approach involves using ionic liquids as both solvents and catalysts.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form various products.

    Reduction: Reduction of benzonitrile derivatives can lead to the formation of corresponding amines.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur on the benzonitrile core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium amide and potassium tert-butoxide are often employed in substitution reactions.

Major Products:

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Products include benzylamine derivatives.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Pharmaceuticals: This compound is explored for its potential use in drug development due to its unique structural features.

Industry:

Mechanism of Action

The mechanism of action of benzonitrile, 2-amino-4-benzoyl- involves its interaction with specific molecular targets. The amino and benzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, benzonitrile, lacks the amino and benzoyl groups but shares the core structure.

    2-Aminobenzonitrile: This compound has an amino group but lacks the benzoyl group.

    4-Benzoylbenzonitrile: This compound has a benzoyl group but lacks the amino group.

Properties

CAS No.

98012-87-4

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-4-benzoylbenzonitrile

InChI

InChI=1S/C14H10N2O/c15-9-12-7-6-11(8-13(12)16)14(17)10-4-2-1-3-5-10/h1-8H,16H2

InChI Key

FOOMDCHUURUGBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C#N)N

Origin of Product

United States

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